
5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is a complex organic compound with the molecular formula C36H41NO6 and a molecular weight of 583.731 g/mol . This compound is characterized by its multiple benzyl groups attached to a gluconamide backbone, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE typically involves the protection of hydroxyl groups on a glucose derivative followed by amide formation. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups through benzylation reactions.
Amide Formation: The protected glucose derivative is then reacted with dimethylamine to form the gluconamide structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale benzylation and amide formation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE involves its interaction with specific molecular targets. The benzyl groups provide hydrophobic interactions, while the gluconamide backbone can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-TETRA-O-BENZYL-D-GLUCOPYRANOSE: Similar in structure but lacks the dimethylamino group.
N-ACETYL-1,3,4,6-TETRA-O-BENZYL-BETA-D-GLUCOSAMINE: Contains an acetyl group instead of the dimethylamino group.
1-O-BENZYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOSIDE: Features acetyl groups instead of benzyl groups.
Uniqueness
N,N-DIMETHYL-2,3,4,6-TETRA-O-BENZYL-D-GLUCONAMIDE is unique due to its combination of benzyl and dimethylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Propriétés
Numéro CAS |
13096-63-4 |
|---|---|
Formule moléculaire |
C36H41NO6 |
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
5-hydroxy-N,N-dimethyl-2,3,4,6-tetrakis(phenylmethoxy)hexanamide |
InChI |
InChI=1S/C36H41NO6/c1-37(2)36(39)35(43-26-31-21-13-6-14-22-31)34(42-25-30-19-11-5-12-20-30)33(41-24-29-17-9-4-10-18-29)32(38)27-40-23-28-15-7-3-8-16-28/h3-22,32-35,38H,23-27H2,1-2H3 |
Clé InChI |
QYIKWJWGECKSEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


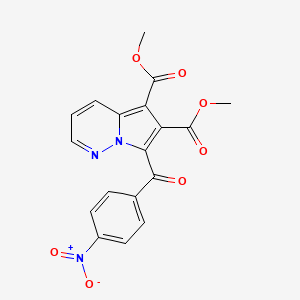

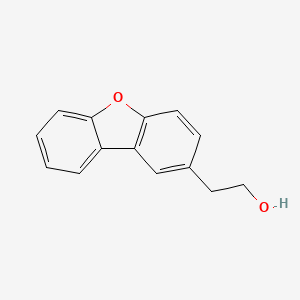
![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

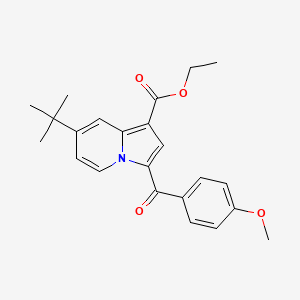

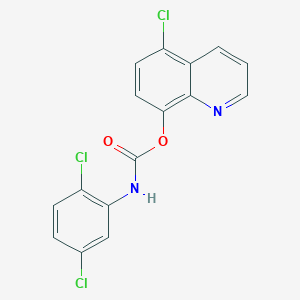
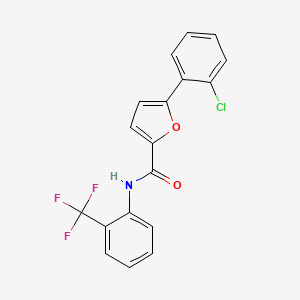
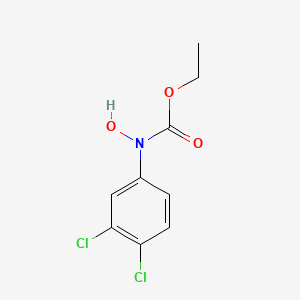
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

